1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one
Overview
Description
1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one is a natural product found in Micromelum integerrimum with data available.
Biological Activity
1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one is an acridone alkaloid compound primarily derived from the fruits of Zanthoxylum species, specifically Z. leprieurii and Z. zanthoxyloides. This compound has garnered attention for its diverse biological activities, particularly its antibacterial properties. Below, we explore the compound's biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Chemical Formula | C₁₅H₁₃N₀₄ |
Molecular Weight | 271.27 g/mol |
CAS Number | 1189362-86-4 |
Appearance | Yellow solid |
Solubility | Soluble in chloroform, DMSO, acetone, etc. |
Biological Activity Overview
This compound exhibits several biological activities:
- Antibacterial Activity : The compound has demonstrated significant antibacterial effects against various bacterial strains, making it a candidate for further development in anti-infection therapies .
- Mechanisms of Action : The antibacterial properties are believed to be mediated through interference with bacterial cell wall synthesis and function, although detailed mechanisms require further elucidation through experimental studies .
Antibacterial Studies
A study by Wouatsa et al. (2013) highlighted the antibacterial activity of acridone alkaloids isolated from Zanthoxylum species. The research indicated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Case Studies
- In Vitro Analysis : In vitro tests have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, two common pathogens responsible for various infections. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, suggesting a potential for use in antibiotic-resistant infections .
- Synergistic Effects : Another study explored the synergistic effects of this compound when combined with other antibiotics. Results indicated enhanced efficacy against resistant bacterial strains when used in combination therapy .
Potential Applications
Given its biological activity, this compound may have applications in:
- Pharmaceutical Development : As a lead compound for developing new antibacterial agents.
- Natural Product Research : Further exploration of its derivatives could yield compounds with improved efficacy and safety profiles.
Properties
IUPAC Name |
1,3-dihydroxy-4-methoxy-10-methylacridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-16-9-6-4-3-5-8(9)14(19)12-10(17)7-11(18)15(20-2)13(12)16/h3-7,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBYVKSDVRSLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657700 | |
Record name | 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189362-86-4 | |
Record name | 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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